sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate
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Overview
Description
Sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate is a complex organic compound with a unique structure that includes a chlorinated cyclohexadiene ring, an imino group, and a hydroxyamino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate typically involves multiple steps, starting with the preparation of the chlorinated cyclohexadiene intermediate. This intermediate is then reacted with appropriate reagents to introduce the imino and hydroxyamino groups. The final step involves the formation of the sodium salt by neutralizing the acidic intermediate with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorinated ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: A simpler compound with similar sodium salt characteristics but lacking the complex organic structure.
Chlorinated cyclohexadienes: Compounds with similar chlorinated ring structures but different functional groups.
Hydroxyamino acids: Compounds with similar hydroxyamino groups but different overall structures.
Uniqueness
The uniqueness of sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C15H12ClN2NaO3 |
---|---|
Molecular Weight |
326.71 g/mol |
IUPAC Name |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
InChI Key |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C=C(C=CC2=N)Cl)/N(CC(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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